molecular formula C15H10ClN3O3 B11512781 4-chloro-N-[4-(cyanomethyl)phenyl]-3-nitrobenzamide

4-chloro-N-[4-(cyanomethyl)phenyl]-3-nitrobenzamide

Cat. No.: B11512781
M. Wt: 315.71 g/mol
InChI Key: XAJDFDGGMBRKFZ-UHFFFAOYSA-N
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Description

4-chloro-N-[4-(cyanomethyl)phenyl]-3-nitrobenzamide is an organic compound with the molecular formula C15H11ClN2O3 It is a derivative of benzamide and contains a chloro, cyanomethyl, and nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-(cyanomethyl)phenyl]-3-nitrobenzamide typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the desired transformations .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-(cyanomethyl)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-chloro-N-[4-(cyanomethyl)phenyl]-3-aminobenzamide, while substitution of the chloro group can produce various substituted benzamides .

Scientific Research Applications

4-chloro-N-[4-(cyanomethyl)phenyl]-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(cyanomethyl)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[4-(cyanomethyl)phenyl]-3-nitrobenzamide is unique due to the presence of both the nitro and cyanomethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H10ClN3O3

Molecular Weight

315.71 g/mol

IUPAC Name

4-chloro-N-[4-(cyanomethyl)phenyl]-3-nitrobenzamide

InChI

InChI=1S/C15H10ClN3O3/c16-13-6-3-11(9-14(13)19(21)22)15(20)18-12-4-1-10(2-5-12)7-8-17/h1-6,9H,7H2,(H,18,20)

InChI Key

XAJDFDGGMBRKFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC#N)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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